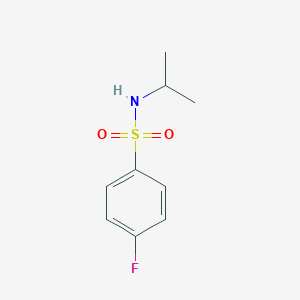

4-fluoro-N-isopropylbenzenesulfonamide

Description

BenchChem offers high-quality 4-fluoro-N-isopropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-isopropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVCWMGKZCDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355393 | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-47-9 | |

| Record name | 4-Fluoro-N-(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and key characterization data.

Synthesis Pathway

The most direct and commonly employed method for the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and isopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The overall reaction is as follows:

Caption: Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available |

| Isopropylamine | ≥99% | Commercially Available |

| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |

| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

Reaction Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq.). Subsequently, add isopropylamine (1.1 eq.) dropwise via the dropping funnel at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Physicochemical Properties of Starting Material

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 29-31 | 95-96 / 2 |

Predicted Spectroscopic Data for 4-fluoro-N-isopropylbenzenesulfonamide

Due to the lack of a single, comprehensive source with experimentally determined data, the following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH(CH₃ )₂ | ~1.1 | Doublet | 6H |

| Isopropyl -CH (CH₃)₂ | ~3.4 | Septet | 1H |

| NH | ~5.0 (broad) | Singlet | 1H |

| Aromatic (ortho to F) | ~7.2 | Triplet | 2H |

| Aromatic (ortho to SO₂NH) | ~7.9 | Doublet of doublets | 2H |

3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | ~47 |

| Isopropyl -CH(C H₃)₂ | ~23 |

| Aromatic (C -F) | ~165 (d, ¹JCF ≈ 255 Hz) |

| Aromatic (C -SO₂NH) | ~137 |

| Aromatic (ortho to F) | ~116 (d, ²JCF ≈ 22 Hz) |

| Aromatic (ortho to SO₂NH) | ~129 (d, ³JCF ≈ 9 Hz) |

3.2.3. IR (Infrared) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3350 | Medium |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C-H Stretch (sp²) | 3000-3100 | Weak |

| S=O Stretch (asym) | ~1330 | Strong |

| S=O Stretch (sym) | ~1160 | Strong |

| C-F Stretch | 1200-1250 | Strong |

| S-N Stretch | ~900 | Medium |

3.2.4. Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z [M+H]⁺ |

| ESI+ | ~218.06 |

Mandatory Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Logical Relationship of Characterization

Caption: Logical workflow for the characterization of the synthesized product.

An In-depth Technical Guide to 4-fluoro-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-fluoro-N-isopropylbenzenesulfonamide. The information is curated for professionals in research and development, offering detailed experimental insights and data-driven analysis.

Chemical and Physical Properties

4-fluoro-N-isopropylbenzenesulfonamide (CAS Number: 515-47-9) is a halogenated derivative of the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry.[1][2][][4] While specific experimentally determined physical properties for this compound are not widely published, estimations based on structurally similar compounds are provided below.

Table 1: Physical and Chemical Properties of 4-fluoro-N-isopropylbenzenesulfonamide and Related Compounds

| Property | 4-fluoro-N-isopropylbenzenesulfonamide | 4-fluoro-N-methylbenzenesulfonamide | 4-fluoro-N-propylbenzenesulfonamide |

| Molecular Formula | C₉H₁₂FNO₂S | C₇H₈FNO₂S | C₉H₁₂FNO₂S |

| Molecular Weight | 217.26 g/mol [1] | 189.21 g/mol | 217.26 g/mol |

| CAS Number | 515-47-9[1] | 433-14-7 | 433-05-6 |

| Melting Point | Not Reported | 56 - 58 °C | Not Reported |

| Boiling Point | Predicted: 308.2 ± 44.0 °C[5] | Not Reported | Not Reported |

| Density | Predicted: 1.225 ± 0.06 g/cm³[5] | Not Reported | Not Reported |

| pKa | Predicted: 11.52 ± 0.50[5] | Not Reported | Not Reported |

| Storage Temperature | 2-8°C[1] | Not Reported | Not Reported |

Synthesis

The synthesis of 4-fluoro-N-isopropylbenzenesulfonamide typically follows a standard procedure for the preparation of N-substituted benzenesulfonamides. This involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide

This protocol is a general procedure adapted from established methods for the synthesis of N-substituted benzenesulfonamides.

Materials:

-

4-fluorobenzenesulfonyl chloride

-

Isopropylamine

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine, Pyridine)

-

Deionized water

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (isopropylamine, 1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base (e.g., triethylamine, 1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

General workflow for the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide.

Spectral Data

While specific spectra for 4-fluoro-N-isopropylbenzenesulfonamide are not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.

Table 2: Predicted and Comparative NMR and Mass Spectrometry Data

| Data Type | Predicted/Comparative Data for 4-fluoro-N-isopropylbenzenesulfonamide |

| ¹H NMR | Aromatic protons (AA'BB' system) expected around 7.2-8.0 ppm. The isopropyl methine proton (septet) would likely appear around 3.5-4.5 ppm, and the methyl protons (doublet) around 1.1-1.3 ppm. The NH proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons are expected in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. The isopropyl methine carbon would likely be in the 45-55 ppm range, and the methyl carbons around 20-25 ppm. |

| Mass Spec. | The molecular ion peak [M]⁺ would be at m/z 217. A common fragmentation pattern for benzenesulfonamides is the loss of SO₂ (64 Da), which would result in a fragment at m/z 153.[6] Other potential fragments would arise from the cleavage of the N-isopropyl bond. |

Biological Activity and Signaling Pathways

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Specific isoforms of CA, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety of benzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme. The substituents on the benzene ring and the nitrogen atom can influence the potency and isoform selectivity of the inhibition.

While the specific inhibitory activity of 4-fluoro-N-isopropylbenzenesulfonamide against carbonic anhydrases has not been reported, N-alkyl benzenesulfonamides are known to be effective inhibitors of tumor-associated CA isoforms.[8] The presence of the fluorine atom may enhance binding affinity through favorable interactions within the enzyme's active site.

Proposed mechanism of action via carbonic anhydrase IX inhibition.

Conclusion

4-fluoro-N-isopropylbenzenesulfonamide is a compound of interest for further investigation, given the established biological importance of the benzenesulfonamide scaffold. While specific experimental data for this molecule is limited in the public domain, this guide provides a solid foundation based on the known chemistry and pharmacology of related compounds. The detailed synthesis protocol and the overview of its potential as a carbonic anhydrase inhibitor offer a starting point for researchers and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties, spectral data, and biological activity profile.

References

- 1. 515-47-9|4-Fluoro-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 4-Fluoro-N-isopropylbenzenesulfonamide [oakwoodchemical.com]

- 4. molbase.com [molbase.com]

- 5. 4-Fluoro-N-propylbenzenesulfonamide CAS#: 433-05-6 [m.chemicalbook.com]

- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

4-Fluoro-N-isopropylbenzenesulfonamide: A Technical Guide to its Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the postulated mechanism of action for 4-fluoro-N-isopropylbenzenesulfonamide. Based on extensive analysis of structurally related compounds, the primary mechanism of action is hypothesized to be the inhibition of carbonic anhydrases (CAs), with a potential for selectivity towards tumor-associated isoforms. This document synthesizes available data on analogous fluorinated benzenesulfonamides, presenting quantitative inhibitory data, outlining relevant signaling pathways, and providing detailed experimental protocols to guide further research. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the chemical basis for numerous therapeutic agents. The inclusion of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity. While direct experimental data on 4-fluoro-N-isopropylbenzenesulfonamide is limited in publicly available literature, a strong body of evidence from closely related fluorinated benzenesulfonamides points towards carbonic anhydrase (CA) inhibition as its core mechanism of action.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development.

This guide will explore the likely mechanism of 4-fluoro-N-isopropylbenzenesulfonamide through the lens of carbonic anhydrase inhibition, drawing upon data from analogous compounds to provide a detailed and actionable resource for the scientific community.

Postulated Mechanism of Action: Carbonic Anhydrase Inhibition

The primary postulated mechanism of action for 4-fluoro-N-isopropylbenzenesulfonamide is the inhibition of carbonic anhydrase enzymes. The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the zinc ion in the active site of the CA enzyme, displacing a water molecule and preventing the catalytic hydration of carbon dioxide.

The 4-fluoro substitution on the benzenesulfonamide ring is a common feature in potent CA inhibitors. This substitution can influence the electronic properties of the sulfonamide group, enhancing its binding affinity to the zinc ion. Furthermore, the N-isopropyl group likely interacts with amino acid residues within the active site cavity, contributing to the overall binding affinity and potentially influencing isoform selectivity.

Signaling Pathway

The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, can disrupt the pH regulation of cancer cells. Tumor cells often exhibit a reversed pH gradient, with an acidic extracellular environment and a neutral or slightly alkaline intracellular pH. This is partly maintained by the activity of CA IX and XII. By inhibiting these enzymes, 4-fluoro-N-isopropylbenzenesulfonamide could lead to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption of pH homeostasis can, in turn, inhibit tumor growth, proliferation, and metastasis.

Caption: Postulated signaling pathway of 4-fluoro-N-isopropylbenzenesulfonamide via CA IX/XII inhibition.

Quantitative Data from Analogous Compounds

While specific quantitative data for 4-fluoro-N-isopropylbenzenesulfonamide is not available, studies on structurally similar fluorinated benzenesulfonamides provide valuable insights into its potential inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Kᵢ) of selected analogous compounds.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4-(5-Aryl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide (analogue) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [1] |

| 2,3,5,6-tetrafluoro-4-(...)-benzenesulfonamide (analogue) | Moderate Inhibition | Moderate Inhibition | Low nM to sub-nM | Low nM to sub-nM | [1] |

This data is for analogous compounds and should be considered indicative of the potential activity of 4-fluoro-N-isopropylbenzenesulfonamide.

Experimental Protocols

To facilitate further investigation into the mechanism of action of 4-fluoro-N-isopropylbenzenesulfonamide, this section provides detailed methodologies for key experiments based on established protocols for analogous compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the enzymatic activity of CA isoforms by monitoring the pH change resulting from the hydration of CO₂.

Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

4-fluoro-N-isopropylbenzenesulfonamide

-

CO₂-saturated water

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of dilutions of 4-fluoro-N-isopropylbenzenesulfonamide in the assay buffer.

-

In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration of ~10 nM) and the inhibitor at various concentrations.

-

In the second syringe, load the CO₂-saturated water and the pH indicator.

-

Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at a specific wavelength.

-

The initial rates of the reaction are determined from the linear portion of the absorbance curve.

-

Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the initial rates against the logarithm of the inhibitor concentration.

-

Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

References

In-Depth Technical Guide: 4-fluoro-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-N-isopropylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in chemical and pharmaceutical research. This document details its chemical identity, structural information, and available data.

Chemical Identity and Structure

Molecular Formula: C₉H₁₂FNO₂S[1]

Molecular Weight: 217.26 g/mol [1][2]

Synonyms:

-

N-isopropyl-4-fluorobenzenesulfonamide[2]

The chemical structure of 4-fluoro-N-isopropylbenzenesulfonamide consists of a central benzene ring substituted with a fluorine atom and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an isopropyl group.

Physicochemical Data

| Parameter | Value | Reference |

| CAS Number | 515-47-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂FNO₂S | [1] |

| Molecular Weight | 217.26 g/mol | [1][2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide is not extensively documented in readily accessible literature, the general synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. A plausible and commonly employed synthetic route would involve the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine.

This nucleophilic substitution reaction would proceed with the nitrogen atom of isopropylamine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

A general synthetic procedure for a related compound, 4-fluoro-N,N-dimethylbenzenesulfonamide, involves stirring 4-fluorobenzenesulfonyl chloride with dimethylamine in a suitable solvent like dichloromethane.[4] A similar approach could be adapted for the synthesis of the target molecule.

Structural Visualization

The following diagram illustrates the chemical structure of 4-fluoro-N-isopropylbenzenesulfonamide, generated using the DOT language.

Caption: Chemical structure of 4-fluoro-N-isopropylbenzenesulfonamide.

Experimental Protocols and Further Research

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 4-fluoro-N-isopropylbenzenesulfonamide are not widely published. Researchers interested in this compound would likely need to adapt general procedures for the synthesis of N-alkylated sulfonamides.[5]

Key experimental steps would include:

-

Reaction Setup: Reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in an appropriate aprotic solvent, likely in the presence of a tertiary amine base (e.g., triethylamine) or an excess of isopropylamine to scavenge the generated HCl.

-

Workup and Purification: Aqueous workup to remove salts, followed by extraction with an organic solvent. The crude product would then be purified, typically by recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the presence of the fluorine substituent.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.

-

Professionals in drug development may find this compound to be a valuable building block for the synthesis of more complex molecules with potential biological activity, leveraging the known pharmacological importance of the sulfonamide functional group.

References

Spectroscopic Characterization of 4-fluoro-N-isopropylbenzenesulfonamide: A Technical Guide

Introduction

4-fluoro-N-isopropylbenzenesulfonamide is a chemical compound containing a fluorinated benzene ring, a sulfonamide group, and an isopropyl substituent. The understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-fluoro-N-isopropylbenzenesulfonamide. These predictions are derived from the analysis of similar structures, such as 4-fluoro-N,N-dimethylbenzenesulfonamide, 4-fluoro-N-isopropyl-3-methylbenzenesulfonamide, and other arylsulfonamides.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | 7.9 - 8.1 | dd | J_H-F ≈ 8-9, J_H-H ≈ 8-9 |

| H-3, H-5 (Aromatic) | 7.2 - 7.4 | t | J_H-H ≈ 8-9, J_H-F ≈ 8-9 |

| CH (Isopropyl) | 3.4 - 3.7 | sept | J_H-H ≈ 6-7 |

| NH (Sulfonamide) | 4.5 - 5.5 | d | J_N-H ≈ 8-9 |

| CH₃ (Isopropyl) | 1.1 - 1.3 | d | J_H-H ≈ 6-7 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic) | 137 - 140 |

| C-2, C-6 (Aromatic) | 128 - 130 (d, J_C-F ≈ 9-10 Hz) |

| C-3, C-5 (Aromatic) | 115 - 117 (d, J_C-F ≈ 22-23 Hz) |

| C-4 (Aromatic) | 163 - 166 (d, J_C-F ≈ 250-255 Hz) |

| CH (Isopropyl) | 45 - 48 |

| CH₃ (Isopropyl) | 22 - 24 |

Predicted IR Data

Table 3: Predicted Main Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| S=O Stretch (Asymmetric) | 1330 - 1360 | Strong |

| S=O Stretch (Symmetric) | 1150 - 1180 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| S-N Stretch | 900 - 950 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values of Major Fragments in Mass Spectrum

| m/z | Predicted Fragment |

| 217 | [M]⁺ (Molecular Ion) |

| 202 | [M - CH₃]⁺ |

| 175 | [M - C₃H₆]⁺ |

| 159 | [FC₆H₄SO₂]⁺ |

| 95 | [FC₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or deposit a solution of the compound onto the ATR crystal and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or introduce it after liquid chromatography (LC) separation.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal of the protonated molecule [M+H]⁺.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for 4-fluoro-N-isopropylbenzenesulfonamide.

A Technical Guide to the Solubility of 4-fluoro-N-isopropylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This technical guide addresses the solubility profile of 4-fluoro-N-isopropylbenzenesulfonamide, a compound of interest in medicinal chemistry. Due to the current absence of publicly available, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine or estimate its solubility in various organic solvents. This guide furnishes detailed experimental protocols for solubility determination, presents collated solubility data for structurally analogous sulfonamides to serve as a comparative reference, and outlines a potential synthetic pathway. Furthermore, a possible signaling pathway associated with a related sulfonamide is illustrated to provide context for its potential biological activity.

Introduction

4-fluoro-N-isopropylbenzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in drug discovery known for a wide range of biological activities. The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in different solvent systems is paramount for various stages of drug development, including purification, formulation, and preclinical assessment. This guide aims to provide researchers with the necessary tools and information to investigate the solubility of 4-fluoro-N-isopropylbenzenesulfonamide.

Quantitative Solubility Data for Structurally Related Sulfonamides

While specific quantitative solubility data for 4-fluoro-N-isopropylbenzenesulfonamide is not currently available in the public domain, the following tables summarize the mole fraction solubility of other relevant sulfonamides in a range of organic solvents. This data can offer valuable insights into the potential solubility behavior of 4-fluoro-N-isopropylbenzenesulfonamide, given the structural similarities.

Table 1: Mole Fraction Solubility (x) of Methanesulfonamide at 318.15 K (45 °C)

| Solvent | Mole Fraction Solubility (x * 10²) |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Table 2: Qualitative Solubility of 4-fluoro-3-nitrobenzenesulfonamide

| Solvent | Solubility |

| Chloroform | Soluble |

| Dimethylformamide | Soluble |

| DMSO | Soluble |

| Methanol | Soluble |

Experimental Protocols for Solubility Determination

Several established methods can be employed to accurately determine the solubility of 4-fluoro-N-isopropylbenzenesulfonamide in organic solvents. The selection of a particular method will depend on factors such as the required accuracy, the quantity of the compound available, and the nature of the solvent. The two most common and reliable methods are the gravimetric method and the spectroscopic method.

Gravimetric Method

The gravimetric method is a widely used and straightforward technique for determining equilibrium solubility.[1] It involves the preparation of a saturated solution, followed by the separation of the solid and liquid phases and the subsequent determination of the mass of the dissolved solute in a known quantity of the solvent.[1]

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-fluoro-N-isopropylbenzenesulfonamide to a known volume or mass of the desired organic solvent in a sealed vessel.

-

Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient duration to reach equilibrium. The time to reach equilibrium should be determined empirically by measuring the solute concentration at different time points until it becomes constant.[1]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle at the constant temperature.[1]

-

Carefully withdraw a sample of the clear supernatant (saturated solution).

-

-

Solute Quantification:

-

Transfer a known mass or volume of the supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the solute).

-

Weigh the container with the dried solute. The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

-

Calculation of Solubility:

-

Calculate the solubility, which can be expressed in various units such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

-

Spectroscopic Method

The spectroscopic method is another common technique that relies on the absorbance of the solute at a specific wavelength.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of 4-fluoro-N-isopropylbenzenesulfonamide with known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at its wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance against concentration.

-

-

Sample Analysis:

-

Prepare a saturated solution as described in the gravimetric method.

-

Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent using the shake-flask method, which is applicable to both gravimetric and spectroscopic analysis.

Potential Synthetic Pathway

While a specific synthesis protocol for 4-fluoro-N-isopropylbenzenesulfonamide was not found, a general synthetic route can be proposed based on the synthesis of related sulfonamides. The following diagram illustrates a plausible two-step synthesis starting from 4-fluorobenzenesulfonyl chloride.

Potential Signaling Pathway Involvement

Research on a structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has suggested its analgesic effects may involve the serotonergic and opioidergic pathways.[2] The analgesic effect of 4-FBS was reversed by a 5HT₃ antagonist and a µ-receptor antagonist.[2] This suggests that 4-fluoro-N-isopropylbenzenesulfonamide could potentially interact with these pathways, although this would require experimental validation.

References

Screening for Biological Activity of 4-fluoro-N-isopropylbenzenesulfonamide: A Technical Guide

Disclaimer: To date, no specific biological activity studies for 4-fluoro-N-isopropylbenzenesulfonamide have been published in peer-reviewed literature. This guide, therefore, provides a framework for the potential biological activity screening of this compound based on the well-established activities of the broader benzenesulfonamide class of molecules. The experimental protocols and potential outcomes are derived from established methodologies for analogous compounds.

Introduction

Benzenesulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The core structure, consisting of a benzene ring attached to a sulfonamide group, is a key feature in numerous therapeutic agents. Modifications to this scaffold, such as the inclusion of a fluorine atom and an N-isopropyl group in 4-fluoro-N-isopropylbenzenesulfonamide, can significantly influence its pharmacokinetic and pharmacodynamic properties. This document outlines a proposed strategy for the comprehensive biological activity screening of 4-fluoro-N-isopropylbenzenesulfonamide, focusing on its potential as an antimicrobial and anticancer agent.

Predicted Biological Activities

Based on the extensive research into benzenesulfonamide derivatives, 4-fluoro-N-isopropylbenzenesulfonamide is predicted to exhibit:

-

Antimicrobial Activity: Sulfonamides are classic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria and some fungi.[1]

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[2][3]

Experimental Protocols

The following are detailed experimental protocols for screening the predicted biological activities of 4-fluoro-N-isopropylbenzenesulfonamide.

Antimicrobial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

4-fluoro-N-isopropylbenzenesulfonamide

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of 4-fluoro-N-isopropylbenzenesulfonamide in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity Screening

1. MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

-

Materials:

-

4-fluoro-N-isopropylbenzenesulfonamide

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-fluoro-N-isopropylbenzenesulfonamide and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables for comparative analysis.

Table 1: Predicted Antimicrobial Activity of 4-fluoro-N-isopropylbenzenesulfonamide

| Microorganism | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Reportable Range |

| Escherichia coli | Reportable Range |

| Pseudomonas aeruginosa | Reportable Range |

| Candida albicans | Reportable Range |

Table 2: Predicted Anticancer Activity of 4-fluoro-N-isopropylbenzenesulfonamide

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| MCF-7 | Breast | Reportable Range |

| A549 | Lung | Reportable Range |

| HCT116 | Colon | Reportable Range |

| HeLa | Cervical | Reportable Range |

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.

References

Unveiling 4-Fluoro-N-isopropylbenzenesulfonamide: A Technical Deep Dive into its Discovery and Scientific History

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the discovery, synthesis, and historical context of the chemical compound 4-fluoro-N-isopropylbenzenesulfonamide. This whitepaper, tailored for researchers, scientists, and professionals in drug development, meticulously details the scientific journey of this sulfonamide derivative, from its initial synthesis to its evaluation as a potential herbicidal agent.

The compound, identified by the CAS Registry Number 515-47-9, first emerged in the scientific literature in a 1974 study published in the Journal of Agricultural and Food Chemistry. This foundational research by R. D. Trepka and colleagues from the 3M Company detailed the synthesis and evaluation of a series of fluorinated N-phenylalkanesulfonamides for their herbicidal activity.

Synthesis and Chemical Profile

The primary synthesis of 4-fluoro-N-isopropylbenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common method for the preparation of N-substituted sulfonamides.

Table 1: Physicochemical Properties of 4-Fluoro-N-isopropylbenzenesulfonamide

| Property | Value |

| CAS Registry Number | 515-47-9 |

| Molecular Formula | C₉H₁₂FNO₂S |

| Molecular Weight | 217.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-80 °C |

Experimental Protocols

The seminal 1974 study provides a detailed experimental protocol for the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide.

Protocol 1: Synthesis of 4-Fluoro-N-isopropylbenzenesulfonamide

-

Reaction Setup: A solution of isopropylamine (0.2 mol) in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath.

-

Addition of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride (0.1 mol) is dissolved in the same solvent and added dropwise to the cooled isopropylamine solution with continuous stirring.

-

Reaction and Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure completion. The resulting mixture is then washed with water, a dilute acid (e.g., HCl) to remove excess amine, and finally with a saturated sodium bicarbonate solution.

-

Isolation and Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.

The logical workflow for this synthesis can be visualized as follows:

Potential Therapeutic Targets of 4-fluoro-N-isopropylbenzenesulfonamide: An In-depth Technical Guide

Disclaimer: No direct studies on the biological activity of 4-fluoro-N-isopropylbenzenesulfonamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential therapeutic targets of this compound based on the known activities of structurally similar molecules, such as benzenesulfonamide and 4-fluorobenzenesulfonamide derivatives. The information presented is for research and informational purposes only and should not be interpreted as established fact for the specific compound .

Executive Summary

4-fluoro-N-isopropylbenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The structural features of 4-fluoro-N-isopropylbenzenesulfonamide, including the sulfonamide group, the fluorine substitution on the benzene ring, and the N-isopropyl group, suggest a potential for diverse biological activities. By examining the structure-activity relationships of analogous compounds, this whitepaper explores potential therapeutic applications for 4-fluoro-N-isopropylbenzenesulfonamide, focusing on antimicrobial, anti-inflammatory, and anticancer activities. Detailed experimental protocols for evaluating these potential activities are provided, along with visualizations of relevant biological pathways and experimental workflows to guide future research.

Inferred Potential Biological Activities and Therapeutic Targets

The benzenesulfonamide core is a privileged structure known to interact with various biological targets. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity. The N-alkyl substitution on the sulfonamide nitrogen can also influence potency and selectivity. Based on data from analogous compounds, the following therapeutic targets are postulated for 4-fluoro-N-isopropylbenzenesulfonamide.

The sulfonamide moiety is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

-

Potential Target: Dihydropteroate synthase (DHPS).

-

Mechanism of Action: 4-fluoro-N-isopropylbenzenesulfonamide may act as a p-aminobenzoic acid (PABA) analogue, competitively inhibiting DHPS and thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis.

Potential Antimicrobial Mechanism of Action.

Certain sulfonamide derivatives are known to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like NF-κB.

-

Potential Target 1: Cyclooxygenase-2 (COX-2).[1]

-

Mechanism of Action: Selective inhibition of COX-2, a key enzyme in the synthesis of prostaglandins that mediate inflammation and pain.[1]

-

Mechanism of Action: Inhibition of the NF-κB pathway could lead to a reduction in the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]

Potential Anti-inflammatory NF-κB Signaling Pathway.

Benzenesulfonamide derivatives have been investigated as inhibitors of several targets relevant to cancer therapy.

-

Potential Target 1: Carbonic Anhydrases (CAs), particularly tumor-associated isoforms CA IX and XII.[4][5]

-

Mechanism of Action: Inhibition of CAs can disrupt pH regulation in tumor microenvironments, leading to reduced tumor cell proliferation and survival.[4][5]

-

Potential Target 2: PI3K/mTOR Pathway.

-

Mechanism of Action: Dual inhibition of PI3K and mTOR, key kinases in a signaling pathway that is often dysregulated in cancer, can suppress tumor growth and proliferation. Derivatives of 4-fluorobenzenesulfonamide have shown inhibitory activity in this pathway.[6]

-

Potential Target 3: Tubulin.

-

Mechanism of Action: Some benzenesulfonamide derivatives act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]

Potential PI3K/mTOR Anticancer Signaling Pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity data reported for compounds structurally related to 4-fluoro-N-isopropylbenzenesulfonamide.

| Compound Class/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |

| Phenylsulfonylurea derivatives from 4-fluorobenzenesulfonamide | PI3K/mTOR | up to 2.88 ± 0.58 µM | [6] |

| Amide/sulfonamide derivative (11d) | IL-6 release in J774A.1 cells | 0.61 µM | [2] |

| Amide/sulfonamide derivative (11d) | TNF-α release in J774A.1 cells | 4.34 µM | [2] |

| Sulfonamide analogue (AL106) | TrkA (anti-glioblastoma) | 58.6 µM | [8] |

| Sulfonamide analogue (FQ5) | S. aureus | 32 µg/mL | [9] |

| Sulfonamide analogue (FQ5) | P. aeruginosa, E. coli, B. subtilis | 16 µg/mL | [9] |

| Hydrazone derivatives (2a-g) | hCA I | 30.4–264.0 nM | [10] |

| Hydrazone derivatives (2a-g) | hCA II | 23.2–251.6 nM | [10] |

| Hydrazone derivatives (2a-g) | Acetylcholinesterase (AChE) | 12.1–114.3 nM | [10] |

| Hydrazone derivatives (2a-g) | Butyrylcholinesterase (BChE) | 76.4–134.0 nM | [10] |

Proposed Experimental Protocols

The following protocols are suggested for the initial screening of 4-fluoro-N-isopropylbenzenesulfonamide's biological activity.

General Experimental Workflow for Biological Activity Screening.

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Preparation of Compound: Prepare a stock solution of 4-fluoro-N-isopropylbenzenesulfonamide in dimethyl sulfoxide (DMSO).

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 35401) bacterial strains.[9]

-

Broth Microdilution Method:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO).

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This assay measures the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cytotoxicity Assay: First, determine the non-toxic concentration of the compound on RAW264.7 cells using an MTT or CCK-8 assay.[12]

-

Cell Treatment:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of 4-fluoro-N-isopropylbenzenesulfonamide for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[12] A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

-

Cytokine Measurement (ELISA):

This is an esterase assay to determine the inhibitory activity of the compound against CA isoforms.

-

Materials: Purified human CA isoforms (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (substrate), and a suitable buffer (e.g., Tris-sulfate).

-

Assay Procedure (96-well plate format):

-

To each well, add buffer and the test compound at various concentrations.

-

Add the CA enzyme solution and pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

-

Measurement: Immediately monitor the formation of p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While there is no direct evidence for the biological activity of 4-fluoro-N-isopropylbenzenesulfonamide, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial, anti-inflammatory, and/or anticancer agent. The data presented from analogous benzenesulfonamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound. The experimental protocols outlined in this whitepaper offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigations, including in silico modeling and structure-activity relationship studies, will be crucial in optimizing this compound for potential therapeutic applications.

References

- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Benzenesulfonamide derivatives (Universidad de Salamanca) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 4-fluoro-N-isopropylbenzenesulfonamide step-by-step protocol

Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-fluoro-N-isopropylbenzenesulfonamide in enzyme inhibition assays, with a primary focus on its potential activity against carbonic anhydrases. The protocols outlined below are designed to facilitate the screening and characterization of this compound as a potential enzyme inhibitor.

Introduction

Sulfonamides are a well-established class of compounds known for their diverse biological activities, including enzyme inhibition. A notable target for many sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes such as pH regulation, CO2 transport, and biosynthesis.[1][2] Their involvement in pathological conditions like glaucoma, epilepsy, and cancer has rendered them significant targets for drug discovery.[1]

While specific data on 4-fluoro-N-isopropylbenzenesulfonamide is not extensively available in public literature, its structural similarity to other known carbonic anhydrase inhibitors suggests it may exhibit similar inhibitory properties. The following protocols provide a robust framework for determining the inhibitory activity of 4-fluoro-N-isopropylbenzenesulfonamide against carbonic anhydrases.

Data Presentation

The inhibitory potency of 4-fluoro-N-isopropylbenzenesulfonamide, once determined experimentally using the protocols below, can be summarized in the following table. For comparative purposes, the table includes the IC50 value for Acetazolamide, a well-characterized carbonic anhydrase inhibitor.

| Compound | Target Enzyme | IC50 (nM) |

| 4-fluoro-N-isopropylbenzenesulfonamide | Carbonic Anhydrase Isozyme | To be determined |

| Acetazolamide (Positive Control) | Carbonic Anhydrase Isozyme | 16.3 ± 2[3] |

IC50 values should be determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Experimental Protocols

A common and reliable method for assessing carbonic anhydrase inhibition is a colorimetric assay based on the enzyme's esterase activity.[2] The assay measures the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), into the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1][2]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

1. Materials and Reagents:

-

Enzyme: Human or bovine carbonic anhydrase (e.g., from erythrocytes)[1]

-

Test Compound: 4-fluoro-N-isopropylbenzenesulfonamide

-

Positive Control: Acetazolamide (a known CA inhibitor)[3][4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

-

Organic Solvent: DMSO or acetonitrile for dissolving the test compound and substrate[1]

-

Equipment: 96-well microplate (clear, flat-bottom), microplate reader capable of kinetic measurements at 400-405 nm, pipettes.[1]

2. Reagent Preparation:

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[1]

-

CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.[1]

-

Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]

-

Test Compound and Positive Control Stock Solutions: Prepare stock solutions of 4-fluoro-N-isopropylbenzenesulfonamide and Acetazolamide in DMSO. From these, prepare serial dilutions to be used in the assay.

3. Assay Procedure (96-well plate format):

-

Plate Setup: Prepare the following in triplicate in a 96-well plate:

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]

-

Test Compound: 158 µL Assay Buffer + 2 µL of each dilution of 4-fluoro-N-isopropylbenzenesulfonamide + 20 µL CA Working Solution.[1]

-

Positive Control: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide + 20 µL CA Working Solution.[1]

-

-

Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and the respective inhibitor or vehicle (DMSO) solutions to the wells. Then add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1][5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]

4. Data Analysis:

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

-

Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vmax_activity is the reaction rate in the absence of the inhibitor and Vinhibitor is the reaction rate in the presence of the inhibitor.[1]

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the catalytic reaction of carbonic anhydrase and the mechanism of its inhibition by a sulfonamide inhibitor like 4-fluoro-N-isopropylbenzenesulfonamide.

Caption: Carbonic anhydrase catalytic cycle and its inhibition.

Experimental Workflow

The diagram below outlines the key steps of the in vitro carbonic anhydrase inhibition assay.

Caption: Workflow for the carbonic anhydrase inhibition assay.

References

Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic compounds that have demonstrated a broad range of biological activities, including antimicrobial and anticancer properties. Their mechanism of action in cancer is varied, with some derivatives acting as inhibitors of carbonic anhydrase, cell cycle progression, or protein kinases.[1] This document provides a generalized experimental protocol for the initial in vitro evaluation of 4-fluoro-N-isopropylbenzenesulfonamide, a novel sulfonamide compound, in a cell culture setting. Due to the limited publicly available data on the specific biological activity of 4-fluoro-N-isopropylbenzenesulfonamide, this protocol is based on established methods for evaluating other novel sulfonamide derivatives.

Physicochemical Properties

A summary of the computed physicochemical properties of 4-fluoro-N-isopropylbenzenesulfonamide is provided in Table 1. This information is crucial for stock solution preparation and understanding its potential behavior in aqueous cell culture media.

| Property | Value | Source |

| Molecular Formula | C9H12FNO2S | PubChem |

| Molecular Weight | 217.26 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 1: Physicochemical Properties of 4-fluoro-N-isopropylbenzenesulfonamide.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamide-based anticancer agents exert their effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX can lead to an increase in intracellular pH, inducing apoptosis and inhibiting cell proliferation.

Caption: Proposed signaling pathway for 4-fluoro-N-isopropylbenzenesulfonamide.

Experimental Protocols

Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution of 4-fluoro-N-isopropylbenzenesulfonamide in a sterile, organic solvent such as dimethyl sulfoxide (DMSO).

-

Materials:

-

4-fluoro-N-isopropylbenzenesulfonamide powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Aseptically weigh the desired amount of 4-fluoro-N-isopropylbenzenesulfonamide powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C, protected from light.

-

Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cancer cell lines. The choice of cell line should be based on the research question and the expression of the putative target (e.g., CA IX).

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Sterile cell culture plates (e.g., 96-well plates)

-

4-fluoro-N-isopropylbenzenesulfonamide stock solution

-

-

Protocol:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the 4-fluoro-N-isopropylbenzenesulfonamide stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO or a solubilization buffer

-

Microplate reader

-

-

Protocol:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Data Presentation

The cytotoxic effects of 4-fluoro-N-isopropylbenzenesulfonamide should be determined across a panel of cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key metric for quantifying its potency.

| Cell Line | Putative Target Expression | IC50 (µM) after 72h |

| MCF-7 (Breast Cancer) | High | [Insert experimental value] |

| MDA-MB-468 (Breast Cancer) | Moderate | [Insert experimental value] |

| HeLa (Cervical Cancer) | Low | [Insert experimental value] |

| Doxorubicin (Positive Control) | N/A | [Insert experimental value] |

Table 2: Hypothetical Cytotoxicity of 4-fluoro-N-isopropylbenzenesulfonamide in Various Cancer Cell Lines. Note: These are placeholder values and should be replaced with experimental data.

Experimental Workflow Visualization

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

This document provides a foundational protocol for the in vitro evaluation of 4-fluoro-N-isopropylbenzenesulfonamide. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Further investigations, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies, will be necessary to elucidate the precise mechanism of action of this compound. Given that many sulfonamides target carbonic anhydrase, investigating the effect of 4-fluoro-N-isopropylbenzenesulfonamide on CA IX activity could be a valuable next step.[1]

References

Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide and its Precursors as Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-substituted 4-fluorobenzenesulfonamides, with a focus on the role of 4-fluorobenzenesulfonyl chloride as a versatile building block. Due to the limited specific literature on 4-fluoro-N-isopropylbenzenesulfonamide as a starting material, this document details its synthesis from the corresponding sulfonyl chloride and subsequently explores the broader applications of this key intermediate in the preparation of diverse sulfonamide derivatives. The 4-fluorobenzenesulfonamide scaffold is a valuable pharmacophore in drug discovery, and the protocols herein provide a foundation for the synthesis of novel bioactive molecules.

Introduction to 4-Fluorobenzenesulfonamides in Organic Synthesis

The 4-fluorobenzenesulfonamide moiety is a significant structural component in a variety of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa. Consequently, the synthesis of N-substituted 4-fluorobenzenesulfonamides is of great interest to medicinal chemists and drug development professionals.

The most common and direct route to these compounds is the reaction of 4-fluorobenzenesulfonyl chloride with a primary or secondary amine. This reaction is a robust and high-yielding nucleophilic substitution at the sulfonyl group. 4-Fluorobenzenesulfonyl chloride itself is a readily available starting material, making it an excellent entry point for the synthesis of a library of derivatives.

Synthesis of N-Substituted 4-Fluorobenzenesulfonamides

The general synthesis of N-substituted 4-fluorobenzenesulfonamides is achieved by the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Application Note and Protocols for High-Throughput Screening of 4-fluoro-N-isopropylbenzenesulfonamide